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Compound of Interest

Compound Name: 6-Hydroxyhexan-2-one

Cat. No.: B1596095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental conditions and protocols for common

chemical transformations involving 6-hydroxyhexan-2-one. This versatile bifunctional

molecule, containing both a ketone and a primary alcohol, serves as a valuable building block

in organic synthesis. The following sections detail procedures for its oxidation, reduction,

esterification, intramolecular cyclization, and protection.

Oxidation of 6-Hydroxyhexan-2-one
The primary alcohol of 6-hydroxyhexan-2-one can be selectively oxidized to a carboxylic acid,

yielding 5-oxohexanoic acid, a useful intermediate. A common and effective method for this

transformation is the use of Jones reagent.

Experimental Protocol: Jones Oxidation
Objective: To oxidize the primary alcohol of 6-hydroxyhexan-2-one to a carboxylic acid.

Materials:

6-hydroxyhexan-2-one

Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated

sulfuric acid and diluting to 100 mL with water)
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Acetone (reagent grade)

Isopropyl alcohol

Diethyl ether

Anhydrous sodium sulfate

Saturated aqueous sodium bicarbonate solution

1 M Hydrochloric acid

Procedure:

Dissolve 6-hydroxyhexan-2-one (1.0 g, 8.61 mmol) in acetone (20 mL) in a round-bottom

flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture

will change from orange to green/blue. Maintain the temperature below 10 °C during the

addition.

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color

disappears completely.

Remove the acetone under reduced pressure.

Partition the residue between diethyl ether (50 mL) and water (30 mL).

Separate the aqueous layer and extract it with diethyl ether (2 x 25 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution

(2 x 20 mL).

Acidify the combined bicarbonate washes to pH 2 with 1 M HCl and extract with diethyl ether

(3 x 30 mL).
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Dry the final combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude 5-oxohexanoic acid.

Purify the product by column chromatography or recrystallization.

Data Presentation:

Parameter Value

Starting Material 6-hydroxyhexan-2-one

Reagent Jones Reagent

Solvent Acetone

Reaction Temperature 0 °C to Room Temperature

Reaction Time 2 hours

Product 5-Oxohexanoic Acid

Expected Yield 70-85%

Experimental Workflow:
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Reaction Setup

Reaction

Work-up & Purification

Dissolve 6-hydroxyhexan-2-one in Acetone

Cool to 0 °C

Add Jones Reagent

Stir at Room Temperature

Quench with Isopropyl Alcohol

Solvent Removal

Extraction

Purification
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Jones Oxidation Workflow
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Reduction of 6-Hydroxyhexan-2-one
The ketone functionality in 6-hydroxyhexan-2-one can be readily reduced to a secondary

alcohol, yielding hexane-2,5-diol. Sodium borohydride (NaBH4) is a mild and selective reducing

agent suitable for this transformation.[1][2]

Experimental Protocol: Sodium Borohydride Reduction
Objective: To reduce the ketone of 6-hydroxyhexan-2-one to a secondary alcohol.

Materials:

6-hydroxyhexan-2-one

Sodium borohydride (NaBH4)

Methanol

1 M Hydrochloric acid

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

Dissolve 6-hydroxyhexan-2-one (1.0 g, 8.61 mmol) in methanol (20 mL) in a round-bottom

flask and cool to 0 °C in an ice bath.

Add sodium borohydride (0.32 g, 8.61 mmol) portion-wise to the stirred solution, maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 1

hour. Monitor the reaction by TLC.

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the

effervescence ceases.

Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to afford hexane-2,5-diol.

Purify the product by distillation or column chromatography if necessary.

Data Presentation:

Parameter Value

Starting Material 6-hydroxyhexan-2-one

Reagent Sodium Borohydride

Solvent Methanol

Reaction Temperature 0 °C to Room Temperature

Reaction Time 1 hour

Product Hexane-2,5-diol

Expected Yield 85-95%

Reaction Pathway:

6-hydroxyhexan-2-one Hexane-2,5-diol

1. NaBH4, MeOH
2. H3O+ workup

Click to download full resolution via product page

Reduction of 6-hydroxyhexan-2-one

Esterification of the Hydroxyl Group
The primary hydroxyl group of 6-hydroxyhexan-2-one can be easily esterified, for example,

through acetylation with acetic anhydride in the presence of pyridine.[3]

Experimental Protocol: Acetylation
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Objective: To acetylate the primary hydroxyl group of 6-hydroxyhexan-2-one.

Materials:

6-hydroxyhexan-2-one

Acetic anhydride

Pyridine (anhydrous)

Diethyl ether

1 M Copper (II) sulfate solution

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve 6-hydroxyhexan-2-one (1.0 g, 8.61 mmol) in anhydrous pyridine (10 mL) in a

round-bottom flask under an inert atmosphere.

Cool the solution to 0 °C and add acetic anhydride (1.05 g, 10.33 mmol) dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 30

mL).

Combine the organic layers and wash with 1 M copper (II) sulfate solution to remove pyridine

(3 x 20 mL, until the blue color of the aqueous layer persists).

Wash the organic layer with saturated aqueous sodium bicarbonate solution (20 mL) and

brine (20 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.benchchem.com/product/b1596095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting 6-oxo-hexyl acetate by column chromatography.

Data Presentation:

Parameter Value

Starting Material 6-hydroxyhexan-2-one

Reagents Acetic Anhydride, Pyridine

Solvent Pyridine

Reaction Temperature 0 °C to Room Temperature

Reaction Time 4-6 hours

Product 6-oxo-hexyl acetate

Expected Yield >90%

Intramolecular Cyclization to a Hemiacetal
In the presence of an acid catalyst, 6-hydroxyhexan-2-one can undergo an intramolecular

cyclization to form a stable six-membered cyclic hemiacetal, 2,5-dimethyltetrahydrofuran-2-ol.

[4][5]

Experimental Protocol: Acid-Catalyzed Cyclization
Objective: To achieve the intramolecular cyclization of 6-hydroxyhexan-2-one.

Materials:

6-hydroxyhexan-2-one

p-Toluenesulfonic acid (catalytic amount)

Toluene
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve 6-hydroxyhexan-2-one (1.0 g, 8.61 mmol) in toluene (20 mL) in a round-bottom

flask equipped with a Dean-Stark apparatus.

Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium

bicarbonate solution (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify by column chromatography on silica gel.

Data Presentation:
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Parameter Value

Starting Material 6-hydroxyhexan-2-one

Catalyst p-Toluenesulfonic Acid

Solvent Toluene

Reaction Temperature Reflux

Reaction Time 2-4 hours

Product 2,5-Dimethyltetrahydrofuran-2-ol

Expected Yield High (equilibrium driven)

Cyclization Pathway:

6-hydroxyhexan-2-one 2,5-dimethyltetrahydrofuran-2-olH+ (cat.), Toluene, Reflux

Click to download full resolution via product page

Intramolecular Hemiacetal Formation

Protection of the Ketone Group
To perform selective reactions on the hydroxyl group, the more reactive ketone functionality can

be protected, for instance, as an ethylene ketal.[6]

Experimental Protocol: Ketal Protection
Objective: To protect the ketone group of 6-hydroxyhexan-2-one as an ethylene ketal.

Materials:

6-hydroxyhexan-2-one

Ethylene glycol

p-Toluenesulfonic acid (catalytic amount)
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Toluene

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of 6-hydroxyhexan-2-one (1.0 g, 8.61 mmol) in toluene (20 mL) in a round-

bottom flask equipped with a Dean-Stark apparatus, add ethylene glycol (0.64 g, 10.33

mmol).

Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

Heat the mixture to reflux and azeotropically remove the water formed.

Continue refluxing until no more water is collected (typically 3-5 hours).

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium

bicarbonate solution (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the product, 2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane, by column chromatography.

Data Presentation:
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Parameter Value

Starting Material 6-hydroxyhexan-2-one

Reagents Ethylene Glycol, p-Toluenesulfonic Acid

Solvent Toluene

Reaction Temperature Reflux

Reaction Time 3-5 hours

Product 2-(4-hydroxybutyl)-2-methyl-1,3-dioxolane

Expected Yield 80-90%

Protection Scheme:

6-hydroxyhexan-2-one Protected KetoneEthylene Glycol, H+ (cat.), Toluene, Reflux

Click to download full resolution via product page

Ketal Protection of 6-hydroxyhexan-2-one

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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